Tailoring Polymer Glass Transition Temperature (Tg) via Monomer Feed Ratio in CO2-Based Polycarbonates
In the ring-opening copolymerization with CO₂ and propylene oxide (PO), the inclusion of 4-[(2,3-epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane (SolGE) as a termonomer allows for precise tuning of the resulting polycarbonate's glass transition temperature (Tg). By varying the molar fraction of SolGE (fSolGE) in the feed, the Tg of the amorphous terpolymer can be systematically shifted from values near or below room temperature, with a clear trend of decreasing Tg as the SolGE content increases [1]. This tunability is a direct consequence of the flexible, protected glycerol side chain, providing a quantifiable design lever unavailable with simpler, non-functional epoxides.
| Evidence Dimension | Glass Transition Temperature (Tg) as a function of monomer composition |
|---|---|
| Target Compound Data | Poly(solketal glycidyl ether carbonate-co-propylene carbonate) with varying fSolGE fractions (0.11 to 0.53) exhibits Tg values near or below room temperature. |
| Comparator Or Baseline | Baseline poly(propylene carbonate) (PPC) (fSolGE = 0) and terpolymers with lower fSolGE exhibit higher Tg values. |
| Quantified Difference | Tg is inversely correlated with increasing SolGE content in the terpolymer (see Figure 11 and Table 4 in source [1]). |
| Conditions | Differential Scanning Calorimetry (DSC) of terpolymers synthesized via rac-(salcy)CoIIIX-catalyzed ring-opening copolymerization. |
Why This Matters
For procurement, this data confirms that the monomer provides a quantifiable method for achieving a target Tg in CO₂-based polycarbonates, a critical design parameter for applications requiring specific thermal and mechanical properties.
- [1] Maximov, N.M., et al. Novel Hydroxyl-Functional Aliphatic CO2-Based Polycarbonates: Synthesis and Properties. Int. J. Mol. Sci. 2025, 26(20), 10151. (See Figure 11 and associated text for Tg trends with fSolGE). View Source
